Kif18A-IN-3
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Overview
Description
KIF18A-IN-3 is a potent inhibitor of Kinesin Family Member 18A (KIF18A), a motor protein that plays a crucial role in mitotic spindle dynamics and chromosome alignment during cell division. This compound has shown significant potential in cancer research, particularly in targeting cancers characterized by high chromosomal instability.
Preparation Methods
The synthesis of KIF18A-IN-3 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain this compound in high purity.
Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring consistent quality and yield.
Chemical Reactions Analysis
KIF18A-IN-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
KIF18A-IN-3 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of KIF18A in cancer cell proliferation and survival.
Cell Biology: Researchers use this compound to investigate the mechanisms of mitotic spindle dynamics and chromosome alignment during cell division.
Drug Development: This compound serves as a lead compound for the development of new cancer therapies targeting KIF18A.
Mechanism of Action
KIF18A-IN-3 exerts its effects by inhibiting the ATPase activity of KIF18A, which is essential for its function in mitotic spindle dynamics and chromosome alignment. By inhibiting KIF18A, this compound induces mitotic arrest and apoptosis in cancer cells with high chromosomal instability . This selective inhibition makes this compound a promising therapeutic agent for targeting specific cancer types.
Comparison with Similar Compounds
KIF18A-IN-3 is unique in its high potency and selectivity for KIF18A. Similar compounds include:
These compounds share similar mechanisms of action but differ in their potency, selectivity, and therapeutic applications.
Biological Activity
Kif18A-IN-3 is a small-molecule inhibitor targeting the kinesin protein KIF18A, which plays a crucial role in mitosis and is implicated in various cancers characterized by chromosomal instability (CIN). This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications based on recent studies.
Overview of KIF18A
KIF18A is a plus-end directed kinesin motor protein that facilitates chromosome alignment and spindle dynamics during mitosis. Its overexpression has been associated with aggressive cancer phenotypes, particularly in tumors exhibiting CIN, such as triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC) . The inhibition of KIF18A has emerged as a promising strategy for selectively targeting these malignancies.
This compound inhibits the ATPase activity of KIF18A, leading to mitotic arrest in sensitive cancer cells. This disruption causes defects in spindle formation and chromosome alignment, ultimately inducing apoptosis in cells with CIN while sparing normal diploid cells . The compound has demonstrated selective potency against various cancer cell lines, particularly those harboring mutations in TP53 or exhibiting chromosomal instability.
Key Findings from Research Studies
-
Cell Proliferation and Apoptosis :
- Inhibition of KIF18A using this compound resulted in significant reductions in cell proliferation in CIN-positive cell lines like OVCAR-3 and MDA-MB-157. The IC50 values for these lines were reported at 0.053 µM and 0.54 µM, respectively .
- Treatment with this compound led to increased levels of phosphorylated histone H3 (a marker for mitotic progression) and gamma-H2AX (a marker for DNA damage), indicating that the compound effectively induces mitotic arrest and subsequent apoptosis .
- Tumor Xenograft Models :
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other known KIF18A inhibitors:
Compound | IC50 (µM) | Cell Line Sensitivity | Mechanism | In Vivo Efficacy |
---|---|---|---|---|
This compound | 0.053 - 0.54 | OVCAR-3, MDA-MB-157 | ATPase inhibition, mitotic arrest | Significant tumor regression |
ATX020 | 0.014 | OVCAR-3 | ATPase inhibition, apoptosis induction | Robust anti-tumor activity |
AM-7710 | Not specified | Various CIN+ lines | Selective KIF18A inhibition | Moderate efficacy |
Study 1: Prostate Cancer
In prostate cancer models, knockdown of KIF18A resulted in inhibited proliferation and metastasis, highlighting its role as a prognostic indicator and therapeutic target . The study found that high levels of KIF18A correlated with advanced tumor stages.
Study 2: Hepatocellular Carcinoma (HCC)
Research indicated that silencing KIF18A in HCC cells led to decreased proliferation, migration, and invasion both in vitro and in vivo. The underlying mechanism involved upregulation of key regulatory proteins such as MAD2 and CDK1/CyclinB1 . This positions KIF18A as a critical player in the progression of HCC.
Properties
Molecular Formula |
C28H38N4O5S2 |
---|---|
Molecular Weight |
574.8 g/mol |
IUPAC Name |
2-(6-azaspiro[2.5]octan-6-yl)-N-[3-(tert-butylsulfamoyl)phenyl]-4-[(1-methylcyclopropyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C28H38N4O5S2/c1-26(2,3)31-38(34,35)22-7-5-6-20(18-22)29-25(33)23-9-8-21(30-39(36,37)27(4)10-11-27)19-24(23)32-16-14-28(12-13-28)15-17-32/h5-9,18-19,30-31H,10-17H2,1-4H3,(H,29,33) |
InChI Key |
MZGYQJDGUVDYIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)NC(C)(C)C)N4CCC5(CC5)CC4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.